O-Acetyl Cefdinir

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cefdinir is a broad-spectrum third-generation cephalosporin antibiotic, primarily used for treating community-acquired infections. Its effectiveness stems from its stability against plasmid-mediated β-lactamases, which are common resistance mechanisms in pathogenic bacteria. The compound exhibits notable activity against key respiratory tract pathogens, making it a valuable therapeutic agent (Perry & Scott, 2012).

Synthesis Analysis

The synthesis of Cefdinir involves complex chemical pathways, including the protection of hydroxyl groups and green chemistry approaches to minimize waste. Notably, the use of green solvents and recycling of side products has been explored to enhance the eco-friendly aspect of Cefdinir's production (Zhong Wei-hui, 2013). An alternative synthesis method has been proposed, offering improved yields by avoiding diketene in the synthesis process (Maritza González et al., 2003).

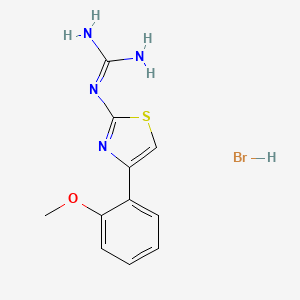

Molecular Structure Analysis

The molecular structure of Cefdinir and its related compounds have been extensively studied, revealing insights into its complex chemistry and the identification of contaminants during the drug's bulk production. These studies are crucial for understanding the drug's pharmacological effects and ensuring its purity and efficacy (K. V. P. Rao et al., 2006).

Chemical Reactions and Properties

Cefdinir's chemical properties, particularly its reactivity and stability, have been the subject of detailed investigations. These studies have helped in identifying optimal conditions for its synthesis and storage, ensuring the drug's effectiveness upon administration (Kessiba et al., 2011).

Physical Properties Analysis

The physical properties of Cefdinir, such as its solubility, have been enhanced through the development of nanosuspensions. This advancement significantly improves its oral bioavailability, making the drug more effective at lower doses (K. Sawant et al., 2016).

Chemical Properties Analysis

The chemical properties of Cefdinir, including its interaction with metals and its behavior under different chemical conditions, have been explored to understand its mechanism of action and potential side reactions. These studies provide insights into the drug's stability and reactivity, which are essential for its therapeutic use (S. Deguchi et al., 1996).

科学的研究の応用

Antimicrobial Efficacy

Cefdinir has demonstrated good in vitro activity against many pathogens commonly causative in community-acquired infections, including respiratory tract and skin infections. Its efficacy extends to a wide range of mild-to-moderate infections, showcasing good coverage against Haemophilus influenzae, Moraxella catarrhalis, and penicillin-susceptible Streptococcus pneumoniae (Perry & Scott, 2004). Cefdinir is stable to hydrolysis by commonly occurring plasmid-mediated beta-lactamases, retaining good activity against beta-lactamase-producing strains of H. influenzae and M. catarrhalis.

Pharmacokinetics and Drug Delivery Systems

The pharmacokinetics of Cefdinir allows for once- or twice-daily administration, with the drug distributing into various tissues and fluids effectively. Recent studies have focused on enhancing its dissolution rate and bioavailability through innovative drug delivery systems. For example, loading Cefdinir onto mesoporous silica has been shown to enhance drug dissolution and maintain the physical stability of its amorphous form, offering a promising method to improve its therapeutic efficacy (Raghad Al Nuss & H. E. Zein, 2021).

Novel Applications

Cefdinir's role extends beyond traditional antibacterial use, exploring its potential in treating pediatric neuropsychiatric disorders. A pilot randomized trial investigated the safety and efficacy of Cefdinir in reducing obsessive-compulsive and/or tic severity in children with new-onset symptoms, revealing notable, albeit nonstatistically significant, improvements in tic symptoms compared to a placebo group (Murphy et al., 2015). This indicates a potential neuroprotective aspect of beta-lactam antibiotics beyond their antimicrobial properties.

特性

CAS番号 |

127770-93-8 |

|---|---|

製品名 |

O-Acetyl Cefdinir |

分子式 |

C₁₆H₁₅N₅O₆S₂ |

分子量 |

437.45 |

同義語 |

(6R,7R)-7-[[(2Z)-2-[(Acetyloxy)imino]-2-(2-amino-4-thiazolyl)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid; [6R-[6α,7β(Z)]]-7-[[[(Acetyloxy)imino](2-amino-4-thiazolyl)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabic |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl (S)-4-[4-[(4-chlorophenyl)(2-pyridyl)methoxy]-piperidino]butanoate](/img/structure/B1145598.png)